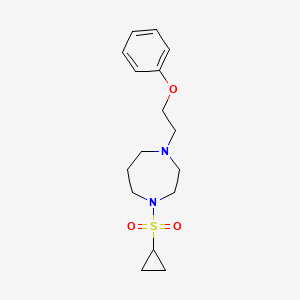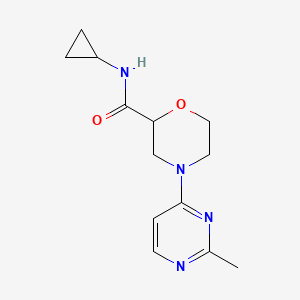![molecular formula C13H20N4O4 B12264938 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-2-(morpholine-4-carbonyl)morpholine](/img/structure/B12264938.png)
4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-2-(morpholine-4-carbonyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-2-(morpholine-4-carbonyl)morpholine is a complex organic compound that features both oxadiazole and morpholine functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-2-(morpholine-4-carbonyl)morpholine typically involves the reaction of 5-methyl-1,2,4-oxadiazole with morpholine derivatives under controlled conditions. The reaction may require specific catalysts and solvents to ensure high yield and purity. For instance, the oxadiazole ring can be synthesized by reacting 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at high temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-2-(morpholine-4-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can introduce new functional groups, creating a variety of morpholine derivatives.
Applications De Recherche Scientifique
4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-2-(morpholine-4-carbonyl)morpholine has several scientific research applications:
Chemistry: The compound can be used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: The compound’s unique structure may offer therapeutic benefits, such as antimicrobial or anticancer properties.
Industry: It can be used in the production of polymers, coatings, and other materials with specific properties.
Mécanisme D'action
The mechanism of action for 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-2-(morpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The morpholine group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid
- 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid
- 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid
Uniqueness
4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-2-(morpholine-4-carbonyl)morpholine is unique due to the combination of the oxadiazole and morpholine groups. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications. Its structure allows for specific interactions with molecular targets, potentially offering advantages over similar compounds in terms of reactivity, stability, and bioactivity.
Propriétés
Formule moléculaire |
C13H20N4O4 |
|---|---|
Poids moléculaire |
296.32 g/mol |
Nom IUPAC |
[4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]morpholin-2-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C13H20N4O4/c1-10-14-12(15-21-10)9-16-2-7-20-11(8-16)13(18)17-3-5-19-6-4-17/h11H,2-9H2,1H3 |
Clé InChI |
QZCAZQJDQNMWAT-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NO1)CN2CCOC(C2)C(=O)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-cyclopropyl-4-methyl-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B12264873.png)
![2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4,6-dimethoxypyrimidine](/img/structure/B12264876.png)
![5-chloro-N-(1-{furo[3,2-c]pyridin-4-yl}piperidin-4-yl)-N-methylpyrimidin-2-amine](/img/structure/B12264886.png)
![4-Methyl-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12264893.png)
![1-(cyclopropanesulfonyl)-4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B12264894.png)
![5-chloro-N-methyl-N-{1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B12264899.png)
![2-Methoxy-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B12264901.png)
![5-chloro-N-methyl-N-[1-(oxane-4-carbonyl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B12264917.png)
![N-methyl-N-{1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12264924.png)
![N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine](/img/structure/B12264934.png)
![7-methoxy-3-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12264945.png)
![4-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12264957.png)
